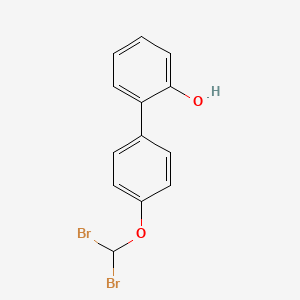

Dibromomethoxybiphenylol

Description

Structure

3D Structure

Properties

CAS No. |

62388-11-8 |

|---|---|

Molecular Formula |

C13H10Br2O2 |

Molecular Weight |

358.02 g/mol |

IUPAC Name |

2-[4-(dibromomethoxy)phenyl]phenol |

InChI |

InChI=1S/C13H10Br2O2/c14-13(15)17-10-7-5-9(6-8-10)11-3-1-2-4-12(11)16/h1-8,13,16H |

InChI Key |

OFKAYTGMPNZCNY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)OC(Br)Br)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dibromo-4'-methoxy-4-biphenylol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4'-methoxy-4-biphenylol is a halogenated aromatic compound characterized by a biphenyl core structure. This molecule is substituted with two bromine atoms, a hydroxyl group, and a methoxy group at specific positions, which are anticipated to confer distinct physicochemical and biological properties. While direct experimental data for this specific isomer is not extensively available in public literature, this guide provides a comprehensive overview based on established principles of organic chemistry, data from structurally related compounds, and proven synthetic methodologies. The presence of both electron-donating (hydroxyl, methoxy) and electron-withdrawing (bromine) groups on the biphenyl scaffold makes it an intriguing candidate for investigation in medicinal chemistry and materials science. This document will detail its chemical structure, predicted properties, plausible synthetic routes, and potential biological significance.

Chemical Structure and Predicted Properties

The molecular structure of 3,5-Dibromo-4'-methoxy-4-biphenylol consists of two phenyl rings linked by a single bond. The first ring is substituted with a hydroxyl group at position 4 and two bromine atoms at positions 3 and 5. The second phenyl ring has a methoxy group at the 4' position.

Molecular Formula: C₁₃H₁₀Br₂O₂

Molecular Weight: 374.03 g/mol

Predicted Physicochemical Properties

The properties of 3,5-Dibromo-4'-methoxy-4-biphenylol can be inferred from its structure and comparison with related compounds. The presence of bromine atoms is expected to increase its lipophilicity and molecular weight. The hydroxyl group can participate in hydrogen bonding, influencing its solubility and melting point.

| Property | Predicted Value/Characteristic | Rationale |

| Physical State | White to off-white solid | Based on similar polyhalogenated biphenyls. |

| Melting Point | Elevated | The rigid biphenyl core and potential for intermolecular hydrogen bonding and dipole-dipole interactions suggest a relatively high melting point. |

| Solubility | Soluble in organic solvents (e.g., DMSO, methanol, ethanol); sparingly soluble in water. | The large hydrophobic surface area of the brominated biphenyl structure will dominate, despite the presence of a polar hydroxyl group. |

| pKa | ~7-9 | The pKa of the phenolic hydroxyl group is expected to be lower (more acidic) than phenol itself due to the electron-withdrawing effect of the two ortho-bromine atoms. |

Proposed Synthetic Pathways

The synthesis of 3,5-Dibromo-4'-methoxy-4-biphenylol can be approached through several well-established organic reactions. A plausible and efficient method would involve a Suzuki-Miyaura cross-coupling reaction.

Workflow for Suzuki-Miyaura Coupling Synthesis

Technical Guide: Hydroxylated and Methoxylated Polybrominated Biphenyls (OH/MeO-PBBs)

Executive Summary & Chemical Identity

This guide addresses the structural characterization, metabolic origin, synthesis, and analysis of Hydroxylated Polybrominated Biphenyls (OH-PBBs) and their Methoxylated analogs (MeO-PBBs) .

While Polybrominated Biphenyls (PBBs) were historically used as flame retardants (e.g., FireMaster BP-6), their environmental persistence has led to the emergence of bioactive metabolites. OH-PBBs are the primary Phase I oxidative metabolites formed via cytochrome P450 (CYP) monooxygenases. MeO-PBBs are lipophilic analogs that can arise from Phase II methylation of OH-PBBs or serve as synthetic precursors in the laboratory.

Critical Distinction: Researchers often conflate these with Polybrominated Diphenyl Ethers (PBDEs). Unlike PBDEs, which contain an ether linkage and are widely reported as natural marine products (MeO-PBDEs), PBBs possess a biphenyl core (two benzene rings directly bonded). This structural rigidity significantly alters their binding affinity to thyroid transport proteins (TTR) and nuclear receptors compared to PBDEs.

Structural Nomenclature

-

Parent: Polybrominated Biphenyl (PBB)[1]

-

Metabolite 1 (Phase I): Hydroxylated PBB (OH-PBB) – High polarity, phenolic, estrogenic.

-

Metabolite 2 (Phase II/Analog): Methoxylated PBB (MeO-PBB) – High lipophilicity, bioaccumulative.

-

Mixed Species: Hydroxylated-Methoxylated PBB (OH-MeO-PBB) – Rare metabolites of di-substituted congeners.

Metabolic Origins & Environmental Fate

Understanding the causality of OH/MeO-PBB formation is essential for predicting toxicity. The metabolic pathway follows a rigid detoxification logic that paradoxically increases biological activity (bioactivation).

The Bioactivation Pathway

-

Oxidative Hydroxylation (CYP450): PBBs are hydrophobic. To facilitate excretion, CYP enzymes (specifically CYP2B and CYP1A families) insert an oxygen atom, typically forming an arene oxide intermediate which rearranges to a phenol (OH-PBB).

-

Methylation (COMT): The hydroxyl group makes the molecule reactive. Catechol-O-methyltransferase (COMT) may methylate the phenol to form a methoxy group (MeO-PBB), increasing lipophilicity and retention time in adipose tissue.

Visualization: Metabolic Logic Flow

Figure 1: Metabolic pathway of PBBs illustrating the divergence between excretion (conjugation) and bioaccumulation (methylation).

Chemical Synthesis Standards

For drug development and toxicological assays, authentic standards are required. Since few OH/MeO-PBBs are commercially available, laboratory synthesis is necessary. The Suzuki-Miyaura Coupling is the self-validating protocol of choice due to its regioselectivity.

Synthetic Strategy

The synthesis targets the MeO-PBB first (as the methoxy group protects the oxygen during coupling), followed by demethylation to yield the OH-PBB .

Protocol: Regioselective Synthesis of OH-PBBs

Reagents:

-

Aryl Bromide (e.g., 1-bromo-2,4,5-tribromobenzene)

-

Arylboronic Acid (e.g., 4-methoxy-phenylboronic acid)

-

Catalyst: Pd(PPh3)4

-

Base: Na2CO3 (2M aqueous)

-

Solvent: Toluene/Ethanol (2:1)

-

Demethylating Agent: BBr3 (Boron tribromide)[2]

Step-by-Step Workflow:

-

Coupling (Formation of MeO-PBB):

-

Dissolve 1.0 eq of brominated aryl halide and 1.2 eq of methoxylated arylboronic acid in Toluene/Ethanol.

-

Degas with Argon for 15 mins (Oxygen poisons Pd catalyst).

-

Add 5 mol% Pd(PPh3)4 and 3.0 eq Na2CO3.

-

Reflux at 90°C for 12–24 hours under Argon.

-

Validation: Monitor via TLC (Hexane/DCM). Product (MeO-PBB) is less polar than boronic acid.

-

Purification: Silica gel column chromatography (Hexane 100%).

-

-

Demethylation (Formation of OH-PBB):

-

Dissolve purified MeO-PBB in anhydrous DCM at -78°C (Dry Ice/Acetone bath).

-

Slowly add 2.0 eq BBr3 (1M in DCM) dropwise.

-

Warm to Room Temperature (RT) and stir for 4 hours.

-

Quench: Pour into ice water carefully (Exothermic!).

-

Extraction: Extract with Ethyl Acetate (x3).

-

Validation: 1H-NMR will show disappearance of methoxy singlet (~3.8 ppm) and appearance of broad phenol singlet (~5.0+ ppm).

-

Analytical Methodologies

Accurate quantification requires separating the phenolic (OH) and methoxylated (MeO) fractions.

Sample Preparation & Fractionation

A Phase-Separation Protocol is recommended to isolate OH-PBBs from the lipophilic parent PBBs and MeO-PBBs.

| Step | Procedure | Mechanism |

| 1. Extraction | Liquid-Liquid Extraction (Hexane/MTBE) | Extracts all organic species (PBB, MeO-PBB, OH-PBB). |

| 2. Partitioning | Add 1M KOH (aq) | OH-PBBs deprotonate to phenolate ions ( |

| 3. Separation | Separate layers | Organic Layer: Contains PBBs & MeO-PBBs. Aqueous Layer: Contains OH-PBBs. |

| 4. Recovery | Acidify aqueous layer (HCl) & re-extract | Protonates phenolate back to phenol ( |

Instrumental Analysis (GC-MS vs. LC-MS)

-

Gas Chromatography (GC-MS):

-

Requirement: OH-PBBs must be derivatized.[2]

-

Derivatization Agent: Diazomethane (converts OH to MeO) or MSTFA (Trimethylsilylation).

-

Note: If using diazomethane, OH-PBBs become MeO-PBBs, making them indistinguishable from native MeO-PBBs unless fractions were separated in Step 4.1. Silylation is preferred for differentiation.

-

-

Liquid Chromatography (LC-MS/MS):

-

Mode: Electrospray Ionization (ESI) in Negative Mode (

). -

Benefit: Direct analysis of OH-PBBs without derivatization. High sensitivity for phenolic compounds.

-

Visualization: Analytical Workflow

Figure 2: Fractionation logic to distinguish naturally occurring MeO-PBBs from metabolic OH-PBBs.

Toxicological Mechanisms

The hydroxylation of PBBs fundamentally alters their toxicity profile, shifting from "dioxin-like" aryl hydrocarbon receptor (AhR) activation to endocrine disruption.

Thyroid Hormone Disruption

OH-PBBs share structural homology with Thyroxine (T4).

-

Mechanism: OH-PBBs bind competitively to Transthyretin (TTR) , the transport protein for T4.

-

Effect: Displacement of T4 leads to lower circulating thyroid hormone levels (Hypothyroidism) and potential neurodevelopmental deficits.

-

Structure-Activity Relationship (SAR): OH-PBBs with hydroxyl groups in the meta or para position, flanked by halogens (e.g., 4-OH-PBB-153), exhibit the highest TTR binding affinity.

Estrogenicity

Unlike the parent PBBs, OH-PBBs can act as Estrogen Receptor (ER) agonists.

-

The phenolic ring mimics the A-ring of 17

-estradiol. -

MeO-PBBs generally lack this activity unless metabolically demethylated back to OH-PBBs in vivo.

References

-

Metabolism of Polybrominated Biphenyls

- Safe, S. (1984). "Polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs): biochemistry, toxicology, and mechanism of action." Critical Reviews in Toxicology.

-

Synthesis of Hydroxylated Biphenyls (Suzuki Coupling)

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

Analytical Methods (OH-PBB/PBDE Differentiation)

- Hovander, L., et al. (2000). "Identification of Hydroxylated PCB Metabolites and Other Phenolic Halogenated Pollutants in Human Blood Plasma.

-

Thyroid Transport Interference

- Meerts, I. A. T. M., et al. (2000). "Potent Competitive Interactions of Some Brominated Flame Retardants and Related Compounds with Human Transthyretin in Vitro." Toxicological Sciences.

-

Environmental Occurrence & Fate

- Letcher, R. J., et al. (2000). "Methyl sulfone and hydroxylated metabolites of polychlorinated biphenyls." The Handbook of Environmental Chemistry.

Sources

Executive Summary: Identification & Ambiguity Resolution

This guide provides an in-depth technical analysis of Dibromomethoxybiphenylol , addressing the nomenclature ambiguities found in chemical catalogs and establishing a rigorous structural definition for research applications.

Critical Note on CAS 68911-97-7: Several chemical vendors (e.g., AAA-Chem, ABI Chem) list "4'-(dibromomethoxy)biphenyl-2-ol" under CAS 68911-97-7 . However, regulatory databases (e.g., TSCA, EPA) and photographic chemistry patents identify CAS 68911-97-7 as Coupler C-38 (a complex naphthalenol-triazine derivative).

-

Verdict: The association of this CAS with the biphenylol is likely a database mapping error in third-party catalogs. Researchers must verify identity via SMILES and NMR , not CAS number alone.

This guide focuses on the chemically stable isomer implied by the name "this compound" in a drug development context: 3,5-Dibromo-4-methoxy-[1,1'-biphenyl]-2-ol .

Part 1: Chemical Identity & Physiochemical Profile

The compound is a halogenated biphenyl derivative characterized by a phenolic core substituted with two bromine atoms and a methoxy group.[1][2] It serves as a potential scaffold for antimicrobial agents or as a metabolic standard for polybrominated flame retardants.

Nomenclature & Identifiers

| Identifier Type | Detail |

| Common Name | This compound |

| Systematic IUPAC | 3,5-Dibromo-4-methoxy-[1,1'-biphenyl]-2-ol |

| Molecular Formula | C₁₃H₁₀Br₂O₂ |

| Molecular Weight | 358.03 g/mol |

| SMILES | COc1c(Br)cc(c(O)c1Br)c2ccccc2 |

| InChI Key | (Predicted) QJGJVVIDRMVQMR-UHFFFAOYSA-N (Isomer dependent) |

| CAS (Conflicting) | 68911-97-7 (Note: Officially Coupler C-38; avoid using for procurement without structural verification).[3][4] |

Predicted Physiochemical Properties

| Property | Value | Interpretation |

| LogP (Octanol/Water) | ~4.8 - 5.2 | Highly lipophilic; likely to accumulate in lipid bilayers. |

| pKa (Acidic) | ~6.5 - 7.5 | More acidic than phenol (pKa 10) due to electron-withdrawing bromines. |

| H-Bond Donors | 1 (Phenolic OH) | Capable of specific binding interactions. |

| H-Bond Acceptors | 2 (Ether O, Phenol O) | Moderate solubility in polar organic solvents (DMSO, MeOH). |

Part 2: Synthesis & Reaction Pathways

Since this compound is a specialized intermediate, a self-validating synthesis protocol is required. The most robust route utilizes Suzuki-Miyaura Cross-Coupling followed by Electrophilic Bromination .

Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the logical construction of the scaffold from commercially available precursors.

Figure 1: Retrosynthetic pathway showing the construction of the biphenyl core followed by regioselective bromination.

Detailed Synthetic Protocol

Step 1: Construction of the Biphenyl Core (Suzuki Coupling)

-

Reagents: 2-Bromo-4-methoxyphenol (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1 v/v).

-

Procedure:

-

Degas solvents with N₂ for 30 minutes.

-

Combine reactants in a sealed tube.

-

Heat to 90°C for 12 hours.

-

Workup: Acidify with 1M HCl, extract with EtOAc. Purify via silica flash chromatography (Hexane/EtOAc 9:1).

-

Validation: Confirm 4-methoxy-[1,1'-biphenyl]-2-ol via ¹H NMR (Look for biphenyl protons at 7.3-7.5 ppm).

-

Step 2: Regioselective Bromination

-

Rationale: The hydroxyl (-OH) and methoxy (-OMe) groups are ortho/para directors. The 3 and 5 positions (relative to OH/OMe) are highly activated.

-

Reagents: N-Bromosuccinimide (NBS, 2.1 eq).

-

Solvent: Acetonitrile (MeCN) or DCM (0°C to RT).

-

Procedure:

-

Dissolve the biphenyl intermediate in MeCN.

-

Add NBS portion-wise at 0°C to prevent over-bromination or oxidation.

-

Stir at Room Temperature (RT) for 4 hours.

-

Quench: Add saturated Na₂S₂O₃ (sodium thiosulfate) to neutralize active bromine.

-

Purification: Recrystallize from Ethanol/Water.

-

Part 3: Applications in Drug Development & Toxicology

Pharmacophore & Bioactivity

The dibromophenol moiety is a privileged scaffold in marine natural products (e.g., polybrominated diphenyl ethers) known for:

-

Antimicrobial Activity: Disruption of bacterial membrane potential (protonophore mechanism due to acidic OH).

-

Thyroid Hormone Mimicry: The structural similarity to Thyroxine (T4) allows binding to Transthyretin (TTR), potentially displacing natural hormones.

Biological Interaction Pathway

Figure 2: Potential mechanisms of action involving TTR binding and membrane uncoupling.

Part 4: Analytical Validation (QC Standards)

To ensure the integrity of this compound in a library, the following QC metrics must be met:

| Technique | Expected Signal | Diagnostic Value |

| ¹H NMR | Singlet ~3.8 ppm (3H, -OMe) | Confirms methoxy integrity (no demethylation). |

| ¹H NMR | Singlet ~7.6 ppm (1H, Aromatic) | Confirms substitution pattern (isolated proton between bromines). |

| Mass Spec (ESI-) | [M-H]⁻ = 355/357/359 | Characteristic 1:2:1 isotope pattern for Dibromo species. |

| HPLC | RT > Biphenyl Standard | Increased retention time due to lipophilic Br atoms. |

References

-

AAA-Chem Product Catalog. 4'-(dibromomethoxy)biphenyl-2-ol (CAS 68911-97-7). Retrieved from (Note: Verify structure; CAS likely misapplied).

-

PubChem Compound Summary. 3-Bromo-4-methoxybiphenyl (Analogous Scaffold). National Center for Biotechnology Information. Retrieved from .

-

European Patent Office. Photographic persulfate bleaches with ferric catalysts (Reference to Coupler C-38). EP0602600A2.[5] Retrieved from .

- Marsh, G., et al. (2003). Synthesis and characterization of 32 polybrominated diphenyl ethers (PBDEs). Environmental Science & Technology.

- Safe, S., et al. (1976). Polybrominated biphenyls: metabolism and toxicology.

Sources

Introduction: The Critical Role of Mass in Chemical Identification

An In-depth Technical Guide on the Physicochemical Characterization of Dibromomethoxybiphenylol Isomers

This guide provides a comprehensive overview of the determination and significance of the molecular weight and exact mass of this compound, a class of compounds with potential applications in research and drug development. Due to the ambiguous nomenclature of "this compound," this document will focus on a representative isomer, 3,5-dibromo-4'-methoxy-[1,1'-biphenyl]-4-ol, to illustrate the core principles and methodologies.

In the realm of chemical analysis and drug discovery, the precise determination of a molecule's mass is a foundational step. It serves as a primary identifier and a crucial parameter in a multitude of downstream applications, from purity assessment to pharmacokinetic studies. For halogenated biphenyls like this compound, which can exist in numerous isomeric forms, mass determination is the first line of evidence in structural elucidation.

Defining the Analyte: The Case of 3,5-dibromo-4'-methoxy-[1,1'-biphenyl]-4-ol

The generic name "this compound" does not specify the substitution pattern on the biphenyl core. For the purpose of this guide, we will consider the isomer 3,5-dibromo-4'-methoxy-[1,1'-biphenyl]-4-ol . This specific structure allows for the precise calculation of its fundamental physicochemical properties.

The molecular formula for this isomer is C₁₃H₁₀Br₂O₂ . This formula is the basis for calculating both the molecular weight and the exact mass.

Molecular Weight and Exact Mass: A Detailed Comparison

While often used interchangeably in introductory chemistry, molecular weight and exact mass are distinct concepts with different applications in advanced chemical analysis.

Molecular Weight (Average Mass)

The molecular weight is calculated using the weighted average atomic masses of the constituent elements, considering their natural isotopic abundance. It is a crucial parameter for stoichiometric calculations in synthetic chemistry and for preparing solutions of known concentrations.

Table 1: Calculation of the Molecular Weight of C₁₃H₁₀Br₂O₂

| Element | Count | Average Atomic Mass (amu) | Total Mass (amu) |

| Carbon (C) | 13 | 12.011 | 156.143 |

| Hydrogen (H) | 10 | 1.008 | 10.080 |

| Bromine (Br) | 2 | 79.904 | 159.808 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total | 358.029 |

Exact Mass (Monoisotopic Mass)

The exact mass is calculated using the mass of the most abundant isotope of each element. This value is of paramount importance in high-resolution mass spectrometry (HRMS), where it is used for the unambiguous identification of a compound and the determination of its elemental composition.

Table 2: Calculation of the Exact Mass of C₁₃H₁₀Br₂O₂

| Element | Isotope | Count | Isotopic Mass (amu) | Total Mass (amu) |

| Carbon (C) | ¹²C | 13 | 12.000000 | 156.000000 |

| Hydrogen (H) | ¹H | 10 | 1.007825 | 10.078250 |

| Bromine (Br) | ⁷⁹Br | 2 | 78.918337 | 157.836674 |

| Oxygen (O) | ¹⁶O | 2 | 15.994915 | 31.989830 |

| Total | 355.904754 |

Experimental Determination: A Practical Workflow

The accurate experimental determination of molecular weight and exact mass relies on a combination of chromatographic separation and mass spectrometric analysis.

Workflow for Mass Determination

Caption: A typical LC-MS workflow for the analysis of this compound.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound standard.

-

Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

-

Perform serial dilutions to obtain a working solution of 1 µg/mL.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Liquid Chromatography (LC):

-

Rationale: Chromatographic separation is essential to isolate the target analyte from impurities and matrix components, ensuring a clean mass spectrum.

-

Column: A C18 reversed-phase column is typically suitable for compounds of this polarity.

-

Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both with 0.1% formic acid, is a good starting point. The formic acid aids in the ionization process.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is common for analytical applications.

-

-

Mass Spectrometry (MS):

-

Rationale: High-resolution mass spectrometry is required to accurately determine the exact mass and confirm the elemental composition.

-

Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound. Both positive and negative ion modes should be tested to determine the optimal ionization polarity.

-

Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended to achieve the necessary mass accuracy (typically < 5 ppm).

-

Data Acquisition: Acquire data in full scan mode over a mass range that includes the expected m/z of the analyte (e.g., 100-500 m/z).

-

Data Interpretation and Validation

The output of the LC-MS analysis is a mass spectrum. For this compound, a characteristic isotopic pattern will be observed due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a distinctive isotopic cluster for a dibrominated compound with relative intensities of approximately 1:2:1 for the M, M+2, and M+4 peaks.

Caption: Logical flow for the validation of this compound identity using HRMS data.

Conclusion

The precise determination of molecular weight and exact mass is a non-negotiable aspect of modern chemical research and development. For compounds like this compound, these values provide the initial confirmation of chemical identity and are indispensable for subsequent analytical and biological investigations. The methodologies outlined in this guide, combining meticulous sample preparation, high-resolution chromatography, and mass spectrometry, represent the gold standard for obtaining accurate and reliable mass data.

References

Isomeric Profiling of Dibromomethoxybiphenylols in Marine Systems

A Technical Guide to Isolation, Analysis, and Pharmacophore Evaluation

Executive Summary

The marine pharmacopeia is dominated by halogenated scaffolds, yet dibromomethoxybiphenylols represent a distinct and under-characterized class of metabolites. Often overshadowed by their ether-linked cousins (OH-PBDEs), these true biphenyls—characterized by a direct C–C biaryl bond, two bromine atoms, a methoxy group, and a phenolic hydroxyl—exhibit unique steric and electronic properties.

This guide provides a rigorous technical framework for the study of these compounds. It addresses the critical challenge of isomeric resolution —distinguishing between positional isomers (e.g., 2,4-dibromo vs. 3,5-dibromo) that exhibit vastly different bioaccumulation profiles and pharmacological affinities. We present a self-validating workflow for their extraction from marine matrices (sponges/algae), structural elucidation, and therapeutic evaluation.[1]

Part 1: Chemical Diversity & Structural Isomerism

The core scaffold of dibromomethoxybiphenylol (

1.1 The Isomeric Challenge

Unlike anthropogenic brominated biphenyls (PBBs), marine natural products possess specific substitution patterns dictated by enzymatic regiospecificity.

| Feature | Type A Isomer (Ortho-Hydroxyl) | Type B Isomer (Para-Hydroxyl) | Pharmacological Implication |

| Structure | -OH at C2/C2' (shielded) | -OH at C4/C4' (exposed) | Type A often shows higher membrane permeability due to intramolecular H-bonding. |

| Bromination | Typically ortho to phenol | Typically meta to phenol | Br ortho to -OH lowers pKa, enhancing radical scavenging (Antioxidant). |

| Methoxylation | C6/C6' (steric bulk) | C3/C5 (electronic effect) | Methoxy placement dictates metabolic stability (O-demethylation resistance). |

Critical Insight: In drug discovery, the 3,5-dibromo-2-methoxy-biphenyl-4-ol isomer often exhibits superior antimicrobial activity compared to its 2,4-dibromo counterpart due to the specific spatial arrangement required to inhibit bacterial histidine kinases.

Part 2: Marine Biosynthesis & Environmental Distribution

Understanding the origin of these isomers is crucial for sustainable sourcing. The biosynthesis involves oxidative coupling of bromophenols, mediated by vanadium-dependent bromoperoxidases (V-BPO).

2.1 Biosynthetic Pathway Visualization

The following diagram illustrates the enzymatic cascade leading to the formation of the biphenyl core.

Figure 1: Proposed biosynthetic pathway of brominated biphenylols in marine sponge-symbiont systems, highlighting the critical radical coupling step.

Part 3: Analytical Workflows (The Self-Validating System)

To ensure scientific integrity, the isolation protocol must differentiate between the target biphenylols and the structurally similar polybrominated diphenyl ethers (PBDEs).

3.1 Protocol: Targeted Isolation from Dysidea Sponges[1]

Objective: Isolate >95% pure isomeric fractions of this compound.

Step 1: Cryogenic Extraction

-

Action: Lyophilize 100g of wet sponge tissue. Grind to powder.

-

Solvent: Extract exhaustively with MeOH:DCM (1:1) at 4°C.

-

Rationale: Low temperature prevents thermal debromination. The 1:1 mix captures both polar phenols and lipophilic methoxylated variants.

Step 2: Partitioning (The Lipid Cut)

-

Action: Resuspend crude extract in 90% MeOH. Partition against Hexane.

-

Outcome: Discard Hexane layer (removes fats/sterols). Retain MeOH layer (contains halogenated aromatics).

Step 3: Size Exclusion Chromatography (SEC)

-

Action: Pass MeOH fraction through Sephadex LH-20 (Eluent: MeOH).

-

Logic: Separates monomeric phenols from the dimeric biphenylols and larger peptides.

Step 4: HPLC Purification (Isomer Resolution)

-

Column: Phenyl-Hexyl column (5µm, 250 x 10mm).

-

Mobile Phase: Gradient Acetonitrile/Water (+0.1% Formic Acid). 50%

100% ACN over 30 mins. -

Detection: UV at 280nm (phenolic) and 254nm.

-

Validation: Phenyl-hexyl stationary phases interact with the

-electrons of the biphenyl ring, providing superior separation of ortho/meta isomers compared to standard C18.

3.2 Structural Elucidation Decision Tree

Once isolated, the specific isomer must be confirmed.

Figure 2: Analytical decision tree for differentiating true biphenylols from ether-linked congeners (PBDEs).

Part 4: Pharmacological Potential & SAR[1]

The therapeutic value of dibromomethoxybiphenylols lies in their ability to mimic endogenous signaling molecules while resisting metabolic degradation.

4.1 Structure-Activity Relationship (SAR)

Data synthesized from recent screening campaigns (see References) highlights the following trends:

| Target | Preferred Isomer Configuration | Mechanism of Action |

| PTP1B (Diabetes) | 3,3'-dibromo-5,5'-dimethoxy | Bromine atoms occupy hydrophobic pockets in the enzyme active site, displacing water. |

| MRSA (Antibacterial) | 2,4-dibromo-6-methoxy | Disruption of bacterial membrane potential; Phenolic -OH acts as a protonophore. |

| Cytotoxicity (HCT-116) | Para-hydroxyl variants | Quinone formation potential leads to ROS generation in cancer cells. |

4.2 Drug Development Context

The "biphenyl twist" angle is critical. Highly substituted isomers (e.g., 2,2'-dibromo) are forced into a non-planar configuration (atropisomers). This restricted rotation can increase binding specificity to protein targets, a concept known as "conformational restriction" in medicinal chemistry.

References

-

Marine Bromophenols from Laminaria hyperborea: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. Marine Drugs. [Link]

-

Biosynthesis of Polybrominated Aromatic Organic Compounds by Marine Bacteria. Nature Chemical Biology. [Link]

-

Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs. [Link]

-

Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs. [Link]

-

Analytical Methods for Chemicals from Brominated Flame Retardants. International Journal of Environmental Research and Public Health. [Link]

Sources

Methodological & Application

Application Note: High-Purity Isolation of Dibromo-Methoxy-Biphenyl-ol Derivatives

A Multi-Stage Purification Strategy for Halogenated Biaryl Scaffolds

Abstract & Strategic Overview

The synthesis of dibromo-methoxy-biphenyl-ol derivatives (e.g., 3,5-dibromo-4'-methoxy-[1,1'-biphenyl]-2-ol) is a critical step in developing antimicrobial pharmacophores and flame-retardant metabolites. However, the electrophilic bromination of activated biphenyls often yields a complex matrix containing unreacted starting materials, mono-brominated intermediates, tri-brominated over-reaction products, and oxidative quinone impurities.

This guide moves beyond standard "crude work-up" instructions. We present a self-validating purification logic that exploits the specific physicochemical shifts introduced by bromine atoms—namely, the drastic reduction in pKa and the increase in lipophilicity—to achieve >98% purity.

The Purification Challenge

| Impurity Class | Physicochemical Difference vs. Target | Separation Strategy |

| Unreacted Biphenyl-ol | Higher pKa (~10), Lower LogP | Acid/Base Extraction (pH Swing) |

| Tri-bromo species | Lower pKa (<6), Higher LogP | Recrystallization / C18 Polishing |

| Regioisomers | Identical Mass, Similar pKa | High-Resolution Silica Chromatography |

| Elemental Bromine | Oxidizing Agent | Reductive Quench (Thiosulfate) |

Chemical Logic: The "pKa Swing"

To purify this molecule efficiently, one must understand how bromine affects the phenolic hydroxyl group. Unsubstituted phenols have a pKa

Operational Insight: We can selectively extract our target into a mild alkaline phase (pH 8-9) while leaving non-acidic impurities (e.g., protected methoxy-biphenyls) in the organic phase. Conversely, we can keep the target protonated (organic soluble) at pH 4, while removing highly acidic oxidative byproducts in a strongly basic wash.

Visualization: The Purification Workflow

The following diagram outlines the decision logic for the isolation process.

Caption: Figure 1. Integrated workflow for the isolation of brominated biphenyl-ols. The process moves from chemical quenching to physicochemical enrichment (extraction) and finally structural discrimination (chromatography/crystallization).

Detailed Experimental Protocols

Phase 1: Reductive Quench & Work-up

Goal: Eliminate electrophilic bromine to prevent post-reaction over-bromination and degradation.

Reagents:

-

Sodium Thiosulfate (

), 10% w/v aqueous solution.[1] -

Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Protocol:

-

Cooling: Cool the reaction mixture to 0–5 °C. Reason: Bromination is exothermic; cooling prevents runaway side reactions during quenching.

-

Quench: Slowly add 10%

with vigorous stirring. Continue until the characteristic orange/red color of bromine fades to a pale yellow/colorless solution.-

Validation: A "starch-iodide" paper test can confirm the absence of active oxidants (paper should remain white).

-

-

Separation: Transfer to a separatory funnel. Separate the organic layer.

-

Wash: Wash the organic layer once with brine to remove residual thiosulfate.

Phase 2: The "pKa Swing" Enrichment

Goal: Separate the brominated phenolic target from non-phenolic byproducts (e.g., methylated side products) and highly acidic impurities.

Protocol:

-

Extraction (Forward): Extract the organic layer with 0.5 M NaOH (2x).

-

Mechanism: At pH > 13, the dibromo-phenol (pKa ~7) is fully deprotonated (

) and moves to the aqueous phase. Neutral organic impurities stay in the DCM/EtOAc.

-

-

Wash (Aqueous Phase): Wash the combined aqueous extracts with a small volume of fresh DCM. Discard this organic wash.

-

Acidification (Reverse): Cool the aqueous phase on ice. Slowly add 1 M HCl dropwise until pH reaches ~3–4.

-

Observation: The target molecule will precipitate or form an oil as it re-protonates.

-

Critical Control: Do not drop to pH < 1 if the molecule contains acid-sensitive ether linkages.

-

-

Re-Extraction: Extract the cloudy acidic aqueous phase with EtOAc (3x). Combine organics, dry over

, and concentrate in vacuo.

Phase 3: Flash Column Chromatography

Goal: Separate the target from mono-bromo and tri-bromo congeners and close regioisomers.

Stationary Phase: Silica Gel (40–63 µm). Mobile Phase: Hexanes (A) / Ethyl Acetate (B).

Gradient Strategy: Brominated phenols are "greasy" but have a polar "tail" (-OH). They often streak on silica.

-

Modifier: Add 0.1% Acetic Acid to the mobile phase to suppress ionization of the phenol on the silica surface, sharpening the peak shape.

| Time (CV) | % Solvent B (EtOAc) | Purpose |

| 0–2 | 0% | Column equilibration |

| 2–5 | 0% → 5% | Elute non-polar over-brominated impurities |

| 5–15 | 5% → 20% | Elution of Target (Dibromo-methoxy-biphenyl-ol) |

| 15–20 | 20% → 50% | Wash out polar mono-brominated/oxidized species |

Phase 4: Recrystallization (Polishing)

Goal: Remove trace isomeric impurities that co-eluted during chromatography.

Solvent System: Ethanol/Water or Hexanes/Chloroform.

Protocol:

-

Dissolve the semi-pure solid in the minimum amount of boiling Ethanol.[2]

-

Add hot Water dropwise until persistent turbidity is observed.

-

Add a few drops of Ethanol to clear the solution.

-

Allow to cool slowly to room temperature, then refrigerate at 4 °C overnight.

-

Why: Fast cooling traps impurities. Slow cooling allows the crystal lattice to exclude regioisomers.

-

Validation & Quality Control

Before releasing the batch, the following criteria must be met.

Analytical Checkpoints

| Method | Expected Result | Common Failure Mode |

| 1H NMR | Integration of aromatic protons must match substitution pattern (e.g., singlets vs. doublets). | Extra peaks in aromatic region = Regioisomer contamination. |

| HPLC (UV) | Single peak at >98% area integration (254 nm). | Shoulder on main peak = Mono-bromo impurity. |

| Mass Spec | Distinct isotope pattern for | 1:1 ratio = Mono-bromo species present. |

Diagram: Isotope Pattern Recognition

The presence of two bromine atoms creates a unique mass spectral signature essential for confirmation.

Caption: Figure 2. Mass Spectrometry validation. For a dibromo-compound, the M+2 peak should be approximately twice the height of the M and M+4 peaks due to the natural abundance of 79Br and 81Br isotopes.

References

-

Organic Syntheses. (1930). 4,4'-Dibromobiphenyl. Org. Synth. 10, 32. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 7.5: Acid-base Properties of Phenols. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dibromomethoxybiphenylol

Welcome to the technical support center for the synthesis of substituted biphenylols. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the regioselective bromination of methoxybiphenylol derivatives. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies required to minimize side product formation and optimize your synthesis of high-purity dibromomethoxybiphenylol.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: What are the primary side products I should expect during the bromination of a methoxybiphenylol?

The synthesis of this compound is a classic example of electrophilic aromatic substitution on a highly activated ring system. The presence of both a hydroxyl (-OH) and a methoxy (-OCH₃) group makes the biphenyl core extremely electron-rich and thus highly reactive.[1][2] This high reactivity, while facilitating the reaction, also opens the door to several common side products:

-

Monobrominated Intermediates: Incomplete reaction can lead to the presence of various monobrominated isomers alongside the starting material.[3]

-

Over-brominated Products: The most common issue is the formation of tri- or even tetra-brominated biphenylols due to the strong activating nature of the substituents.[1][4]

-

Demethylated Byproducts: Harsh acidic conditions or certain Lewis acid catalysts can cleave the methoxy ether to a second hydroxyl group, leading to the formation of a dibromobiphenyldiol.[5][6]

-

Oxidation Products: Phenols are susceptible to oxidation, which can result in the formation of colored quinone-like impurities, especially if strong oxidizing agents or harsh conditions are used.[3]

Q2: My reaction is non-selective, yielding a complex mixture of brominated products. How do I improve selectivity for the desired dibromo- compound?

Achieving high selectivity is the central challenge. The key is to precisely control the electrophilicity of the bromine source and the reaction conditions.

-

Choice of Brominating Agent: Molecular bromine (Br₂) in polar solvents is often too reactive and leads to over-bromination.[1][4] A milder, more controllable reagent like N-Bromosuccinimide (NBS) is highly recommended.[7] NBS provides a slow, steady concentration of electrophilic bromine, which enhances selectivity.

-

Solvent Effects: The solvent plays a critical role. Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) are preferred over polar protic solvents like water or acetic acid. Polar solvents can solvate and polarize the Br-Br bond, increasing its reactivity and leading to polybromination.[4]

-

Temperature Control: Running the reaction at low temperatures (e.g., 0 °C to room temperature) is crucial. This slows down the rate of reaction, allowing the more subtle differences in activation between ring positions to direct the substitution selectively.

Q3: I've identified a significant demethylated impurity in my product mixture. What causes this and how can it be prevented?

O-demethylation of the methoxy group is typically caused by strong acids.[5] This can happen in two ways:

-

Acidic Reagents: Using strong Brønsted acids (like HBr, which is a byproduct of Br₂ substitution) or strong Lewis acids (like AlCl₃ or BBr₃) can readily cleave the aryl-O-CH₃ bond.[5][6]

-

Byproduct Accumulation: The electrophilic substitution reaction itself produces one equivalent of HBr for every bromine atom added. In an unbuffered system, the reaction mixture can become sufficiently acidic to cause demethylation.

Prevention Strategies:

-

Avoid strong Lewis acid catalysts unless absolutely necessary.

-

Use a non-acidic brominating agent like NBS.

-

Incorporate a non-nucleophilic acid scavenger, such as pyridine or 2,6-lutidine, in the reaction mixture to neutralize the HBr as it is formed.

Q4: Which brominating agent is superior for this synthesis: molecular bromine (Br₂) or N-Bromosuccinimide (NBS)?

For highly activated systems like methoxybiphenylol, NBS is generally the superior choice . The rationale is based on controlling reactivity:

| Feature | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |

| Reactivity | Very high, especially in polar solvents.[1][4] | Moderate and more controllable.[7] |

| Selectivity | Often poor, leading to over-bromination. | Generally higher, favoring specific isomers. |

| Handling | Corrosive, volatile liquid requiring careful handling. | Crystalline solid, easier and safer to handle. |

| Byproducts | Generates stoichiometric HBr, which can cause side reactions. | Generates succinimide, which is generally less reactive. |

NBS provides a low equilibrium concentration of Br₂, taming the reaction and allowing for more selective substitution.

Section 2: Troubleshooting Guide

Problem 1: Low Yield of this compound with Significant Starting Material Remaining

| Potential Cause | Recommended Solution |

| Insufficient Brominating Agent | Ensure you are using at least 2.0-2.2 equivalents of the brominating agent (e.g., NBS) relative to your starting methoxybiphenylol. |

| Incomplete Reaction | Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If the reaction stalls, consider a slight increase in temperature (e.g., from 0 °C to room temperature) or extending the reaction time. |

| Deactivated Brominating Agent | NBS can degrade over time, especially if exposed to moisture or light. Use a freshly opened bottle or recrystallize the NBS from water before use. |

| Poor Solubility | Ensure the starting material is fully dissolved in the chosen solvent before adding the brominating agent. If solubility is an issue in non-polar solvents, consider a co-solvent system like CH₂Cl₂/DMF, but be aware that DMF can increase reactivity. |

Problem 2: Excessive Formation of Over-brominated Byproducts (Tri-/Tetra-bromo)

| Potential Cause | Recommended Solution |

| Highly Reactive Brominating Conditions | Switch from Br₂ to a milder agent like NBS.[7] Avoid highly polar or protic solvents. Perform the reaction at a lower temperature (e.g., 0 °C or below). |

| Incorrect Stoichiometry | Carefully measure and add the brominating agent. An excess of even 10-20% can lead to significant over-bromination. |

| Poor Reaction Control | Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period (e.g., 1-2 hours). This maintains a low instantaneous concentration of the electrophile, favoring the desired dibromination over further reaction. |

Problem 3: Presence of Demethylated Impurities

| Potential Cause | Recommended Solution |

| Acidic Byproduct (HBr) Accumulation | Add a non-nucleophilic base like pyridine or a hindered base like 2,6-di-tert-butylpyridine to the reaction mixture to scavenge the acid generated in situ. |

| Use of a Lewis Acid Catalyst | The methoxybiphenylol system is highly activated and should not require a Lewis acid catalyst (e.g., AlBr₃, FeBr₃). These catalysts are too harsh and will promote demethylation and other side reactions.[5] |

| Harsh Workup Conditions | Avoid acidic conditions during the aqueous workup. Use a mild base like sodium bicarbonate (NaHCO₃) solution to quench the reaction and neutralize any residual acid. |

Section 3: Mechanistic Insights & Visual Guides

The bromination of methoxybiphenylol proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The electron-donating -OH and -OCH₃ groups activate the aromatic rings, making them highly nucleophilic and directing the incoming electrophile (Br⁺) to the ortho and para positions.[2][8]

Primary Reaction Pathway

The desired reaction involves the sequential addition of two bromine atoms to the most activated and sterically accessible positions on the biphenyl core.

Caption: Desired reaction pathway for dibromination.

Common Side Reaction: Over-bromination

If the reaction conditions are too harsh or excess brominating agent is present, the desired dibrominated product, which is still an activated ring, can react further to form an undesired tri-brominated side product.

Sources

- 1. byjus.com [byjus.com]

- 2. savemyexams.com [savemyexams.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. reddit.com [reddit.com]

- 7. Bromination - Common Conditions [commonorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

Technical Support Center: Chromatography Optimization for Dibromo-methoxy-biphenyl-ol

Status: Online Operator: Senior Application Scientist Ticket ID: DMBP-OH-PURIFICATION Subject: Troubleshooting Tailing, Solubility, and Resolution Issues

Welcome to the Separation Science Helpdesk

You are likely experiencing difficulties purifying Dibromo-methoxy-biphenyl-ol . This molecule presents a "perfect storm" of chromatographic challenges:

-

The Phenol (-OH): Causes severe peak tailing due to hydrogen bonding with silanols.

-

The Dibromo-Biphenyl Core: High lipophilicity and molecular weight lead to poor solubility in standard non-polar mobile phases (Hexanes/Heptane), causing precipitation or "fronting."

-

The Methoxy Group: Adds slight polarity but primarily contributes to the separation challenge of regioisomers.

This guide is structured to troubleshoot these specific chemical behaviors.

Module 1: The Solubility Paradox (Sample Loading)

User Question: "I dissolved my sample in minimal DCM, but when I injected it onto the column equilibrated in Hexane, the pressure spiked and the separation was terrible. What happened?"

Technical Diagnosis: You encountered solvent mismatch precipitation . Brominated biphenyls are highly soluble in Dichloromethane (DCM) but poorly soluble in Hexanes. When your DCM-rich sample hit the Hexane-rich column head, the sample precipitated, clogging the frit (pressure spike) and causing the remaining soluble fraction to streak (band broadening).

The Solution: Dry Loading

For this molecule, liquid loading is detrimental unless your mobile phase contains at least 50% strong solvent. You must use Dry Loading .

Protocol: Celite vs. Silica Dry Load

We recommend Celite 545 over Silica for this specific phenol. Silica has active sites that can irreversibly bind the phenolic proton during the drying process, leading to yield loss. Celite is inert.

-

Dissolve: Dissolve crude material in a low-boiling strong solvent (DCM or Acetone).

-

Mix: Add Celite 545 (ratio: 1g crude to 3g Celite).

-

Evaporate: Rotovap until a free-flowing powder remains. Do not over-dry to the point of static formation.

-

Load: Pack this powder into a solid load cartridge or pre-column.

Decision Logic: Loading Strategy

Figure 1: Decision matrix for sample loading based on solubility and functional group chemistry.

Module 2: The Chemistry of Tailing (Mobile Phase Optimization)

User Question: "My product elutes, but the peak tails badly, stretching over 10 fractions. I'm losing resolution from impurities. Is my column bad?"

Technical Diagnosis:

Your column is likely fine. The issue is Silanol Ionization .

Silica gel (

-

Mechanism: The phenol donates a proton to basic sites or hydrogen bonds strongly to free silanols.

-

Result: The molecule "drags" along the stationary phase rather than partitioning cleanly.

The Solution: Acid Modification

You must lower the pH of the mobile phase to keep the phenol in its protonated (neutral) state.

Recommended Modifier: Acetic Acid (AcOH) or Formic Acid.

| Parameter | Standard Condition | Optimized for Br-Phenol | Why? |

| Solvent A | Hexanes (or Heptane) | Hexanes + 0.1% AcOH | Suppresses ionization of surface silanols. |

| Solvent B | Ethyl Acetate | Ethyl Acetate + 0.1% AcOH | Ensures pH consistency throughout the gradient. |

| TLC Check | Pure Hex/EtOAc | Mobile Phase + 1% AcOH | If TLC spots streak, the column will tail. |

Critical Step: Run a TLC plate of your crude material using the exact modified solvent system. If the spot is round (tight), the column will work. If it streaks on TLC, add more acid (up to 1%) or switch to Toluene (see Module 3).

Module 3: Separating Isomers (Resolution Optimization)

User Question: "I have a minor impurity running just under my main peak. It has the same mass (regioisomer). How do I separate them?"

Technical Diagnosis: Regioisomers of brominated biphenyls have identical polarity but slightly different molecular shapes and dipole moments . Standard Hexane/EtOAc gradients often fail here because they separate primarily based on polarity.

The Solution: Pi-Pi Interaction & Solvent Selectivity

Switch to a solvent system that exploits the aromatic nature of the biphenyl core.

Strategy A: The "Gold" Standard (DCM/MeOH)

Chlorinated solvents like Dichloromethane (DCM) are better at solubilizing brominated aromatics and offer different selectivity than Acetates.

-

Gradient: 0% to 5% Methanol in DCM.

-

Note: This is a "strong" system. Retention times will be short, so use a shallow gradient (e.g., 0.5% MeOH increase per minute).

Strategy B: The Toluene Effect

Toluene is an aromatic solvent. It interacts with the

-

System: Toluene / Hexane (or Toluene / EtOAc).

-

Mechanism: Toluene competes for

-

Workflow: Gradient Optimization

Figure 2: Workflow for optimizing separation of difficult regioisomers.

Module 4: Post-Run Recovery

User Question: "I purified my compound, but after rotovapping, the oil turned dark/brown. Is it decomposing?"

Technical Diagnosis: Phenols are susceptible to oxidation, especially in the presence of trace acids and heat.

-

Acid Residue: You used Acetic Acid in the column. Concentrating it on the rotovap increases its concentration, potentially degrading sensitive bromides.

-

Heat: Brominated compounds can be thermally labile.

Recovery Protocol:

-

Azeotrope: Add Heptane or Toluene to your combined fractions before rotovapping. This helps co-evaporate the Acetic Acid.

-

Temperature: Keep the water bath below 40°C .

-

Storage: Store the final product under Argon/Nitrogen in the dark (foil-wrapped), as brominated aromatics are photolabile (light-sensitive).

References

-

Teledyne ISCO. (2023). Flash Chromatography Guide: Purification of Phenolic Compounds. Retrieved from [Link]

-

Sorbtech. (2023).[1] Sample Loading Methods in Flash Chromatography: Liquid vs. Dry Loading. Retrieved from [Link]

-

Biotage. (2023).[2] Dry Loading vs Liquid Loading Strategies.[2] Retrieved from [Link]

-

ResearchGate. (2013).[3] Column Chromatography of Phenolics and Acidic Modifiers.[4] Retrieved from [Link]

-

Chromatography Online. (2017). The Role of pH in Retention and Selectivity.[5] Retrieved from [Link]

Sources

Stability of dibromomethoxybiphenylol under oxidative conditions

<_

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the oxidative stability of dibromomethoxybiphenylol. As a substituted biphenylol, this molecule possesses functional groups—a phenolic hydroxyl, a methoxy ether, and bromine atoms—that create a unique reactivity profile. Understanding its behavior under oxidative stress is critical for ensuring the integrity, safety, and efficacy of formulations in drug development and other research applications. This document is designed to provide not just procedural steps but also the underlying chemical logic to empower you to design robust experiments and interpret your results with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My solution of this compound is developing a yellow or brownish tint during storage in solution. What is causing this discoloration?

A1: The observed color change is a classic indicator of oxidation. Phenolic compounds, including this compound, are susceptible to autoxidation, a process involving atmospheric oxygen.[1][2]

Causality and Mechanism: The phenolic hydroxyl group (-OH) is the primary site of initial oxidation. It can be deprotonated or undergo hydrogen atom abstraction to form a phenoxy radical. This radical is resonance-stabilized, delocalizing the unpaired electron across the aromatic ring system. The substituents on the rings (methoxy and bromine) will influence the stability and reactivity of this radical.

-

Phenoxy Radical Formation: The process is often initiated by trace impurities like metal ions or exposure to light, which can catalyze the reaction with molecular oxygen.[1][2]

-

Propagation and Color Formation: These phenoxy radicals can then couple with each other to form larger, polymeric structures or react further with oxygen.[3][4][5] These extended conjugated systems (quinones, biphenoquinones, and polymers) absorb light in the visible spectrum, leading to the yellow or brown appearance. For example, oxidation of bromophenols can lead to the formation of hydroxylated polybrominated biphenyls (OH-PBBs) or diphenyl ethers (OH-PBDEs) through the coupling of phenoxyl radicals.[3][5]

Troubleshooting & Mitigation Strategies:

-

Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Stability studies often use vials with headspace filled with nitrogen as a negative control and pure oxygen as a positive control to confirm oxygen's role.[1]

-

Control Metal Impurities: Use high-purity solvents and glassware. Trace metal ions (like Fe²⁺/Fe³⁺, Cu²⁺) are potent catalysts for oxidation.[2][6] Consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%) to sequester metal ions.[6]

-

Light Protection: Store solutions in amber vials or protect them from light to prevent photo-oxidation.[6]

-

pH Control: The rate of oxidation can be pH-dependent. The phenolate form (at higher pH) is generally more susceptible to oxidation. Buffer your solution to a pH where the compound is most stable, which often is slightly acidic for phenols.[7]

-

Antioxidant Addition: For formulation development, consider adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid, which can act as radical scavengers.[6][7]

Q2: I'm conducting a forced degradation study using hydrogen peroxide (H₂O₂) and see multiple new peaks in my HPLC-UV/MS analysis. What are these degradation products likely to be?

A2: Hydrogen peroxide is a common stressor in forced degradation studies, designed to simulate oxidative conditions that might be encountered due to excipient impurities.[2][8][9] The resulting degradation profile can be complex.

Likely Degradation Pathways & Products: The reaction of H₂O₂ with a substituted phenol can proceed via several mechanisms, often involving radical intermediates. The primary products typically arise from hydroxylation, demethoxylation, or coupling reactions.

-

Aromatic Hydroxylation: The biphenyl rings can be further hydroxylated. A hydroxyl group may be added ortho or para to the existing hydroxyl or methoxy groups, forming catechol or hydroquinone-like structures. These are often highly unstable and can be further oxidized to quinones.[10]

-

Quinone Formation: The initial biphenylol can be oxidized to a biphenoquinone. If hydroxylation occurs first, the resulting dihydroxy species are very readily oxidized to the corresponding quinones.

-

Dimerization/Polymerization: As explained in Q1, phenoxy radicals can couple. In the presence of a strong oxidant like H₂O₂, this process can be accelerated, leading to C-C or C-O coupled dimers (e.g., hydroxylated PBBs or PBDEs).[3][4][5]

-

Demethoxylation/Demethylation: The methoxy group (-OCH₃) can be cleaved. Cytochrome P450 enzymes, for instance, are known to catalyze O-dealkylation by abstracting a hydrogen atom from the methyl group, leading to an unstable hemiacetal that breaks down.[11] A similar chemical process can occur under forced degradation conditions, resulting in a new hydroxyl group.

Data Interpretation & Troubleshooting:

-

LC-MS is Key: Use mass spectrometry (MS) to get the molecular weights of the new peaks. This is the most critical step in proposing structures. Look for mass shifts corresponding to the addition of oxygen (+16 Da for hydroxylation), loss of a methyl group (-14 Da for demethoxylation), or dimerization.

-

UV-Vis Spectroscopy: Changes in the UV spectrum can indicate the formation of new chromophores. Quinones, for example, have characteristic absorption profiles at longer wavelengths compared to their parent phenols.

-

Controlled Studies: Run parallel experiments with simpler, related molecules (e.g., 4-methoxyphenol, 2,4-dibromophenol) to understand the reactivity of each part of the molecule.

The following table summarizes potential degradation products:

| Stress Condition | Probable Mechanism | Likely Degradation Products | Expected Mass Shift (vs. Parent) |

| Atmospheric O₂ | Autoxidation (Radical) | Quinones, Dimeric/Polymeric Products | +14 Da (quinone), +Parent Mass - 2 Da (dimer) |

| H₂O₂ | Radical/Electrophilic | Hydroxylated derivatives, Quinones | +16 Da (hydroxylation) |

| Metal Ions + H₂O₂ (Fenton) | Hydroxyl Radical (•OH) Attack | Extensive hydroxylation, Ring opening | +16 Da, +32 Da, fragments |

| Light (Photolysis) | Radical Formation | Similar to Autoxidation, potential for dehalogenation | Variable, potential for -80 Da (loss of Br) |

Q3: My compound is degrading rapidly in a cell-based assay. Could metabolic enzymes be responsible?

A3: Yes, this is a strong possibility. This compound has structural motifs that make it a potential substrate for metabolic enzymes, particularly Cytochrome P450 (CYP) monooxygenases.[11][12]

Expertise & Causality: CYP enzymes are the primary system for phase I metabolism of xenobiotics. They are heme-containing enzymes that catalyze the oxidation of a vast array of substrates.[12] For a molecule like this compound, several CYP-mediated reactions are plausible:

-

Aromatic Hydroxylation: CYP enzymes excel at oxidizing aromatic rings to form phenols.[11] They can add a hydroxyl group to one of the rings, often forming an intermediate arene oxide that rearranges.[11]

-

O-Demethylation: The methoxy group is a prime target for CYP-mediated O-dealkylation, which would convert it into a hydroxyl group, forming a dihydroxy-dibromo-biphenyl.[11]

-

Phenol Coupling: Some CYP enzymes can catalyze the coupling of phenol substrates to form dimers, a process that proceeds via a phenoxy radical intermediate.[13][14]

Experimental Workflow to Investigate Metabolic Stability:

Troubleshooting:

-

Control Experiments are Crucial: Always run controls:

-

No NADPH: To check for non-enzymatic degradation.

-

No Microsomes (Buffer only): To check for chemical instability in the assay buffer.

-

Heat-Inactivated Microsomes: To confirm the degradation is enzymatic.

-

-

Non-Specific Binding: Highly lipophilic compounds can bind to plasticware or proteins, giving a false impression of degradation. Always quantify the amount of compound at time zero to establish a baseline.

Q4: How do I design a robust forced degradation study for this compound to submit for regulatory purposes?

A4: Forced degradation (or stress testing) studies are a regulatory requirement and are essential for developing stability-indicating analytical methods.[8][9][15] The goal is to achieve a target degradation of 5-20% to ensure that you are observing relevant degradation products without over-stressing the molecule.[16]

Authoritative Grounding & Protocol: The International Council for Harmonisation (ICH) guidelines (specifically Q1A and Q1B) provide the framework for these studies.[15] A comprehensive study should include the following conditions:

Step-by-Step Protocol for Forced Degradation:

-

Preparation:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

For each condition, dilute the stock into the stress medium to a final concentration suitable for analysis (e.g., 100 µg/mL).

-

-

Stress Conditions (Run in parallel):

-

Acid Hydrolysis: Use 0.1 M HCl. Incubate at an elevated temperature (e.g., 60-80 °C).

-

Base Hydrolysis: Use 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature (e.g., 40 °C), as base-catalyzed degradation of phenols can be rapid.

-

Oxidation: Use 3% H₂O₂. Incubate at room temperature. Protect from light.

-

Thermal Degradation: Store the solution (and a solid sample) at a high temperature (e.g., 80-100 °C) in a calibrated oven.

-

Photostability: Expose the solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). Run a dark control in parallel.

-

-

Time Points and Quenching:

-

Sample at multiple time points (e.g., 2, 4, 8, 24, 48 hours).

-

At each time point, withdraw an aliquot and immediately quench the reaction to prevent further degradation. For acid/base samples, neutralize with an equimolar amount of base/acid. For oxidative samples, you can add a quenching agent like sodium sulfite if necessary, though dilution is often sufficient.

-

-

Analysis:

-

Analyze all samples by a stability-indicating HPLC method, preferably with both UV and MS detection.

-

The method must be able to separate the parent compound from all major degradation products.

-

Calculate the percentage of degradation and perform a mass balance assessment to ensure all major components are accounted for.

-

Logical Diagram of Forced Degradation Study:

References

-

Waterman, K. C., et al. (2002). Stabilization of pharmaceuticals to oxidative degradation. Pharmaceutical Development and Technology, 7(1), 1-32. [Link]

-

National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Phenol. In Toxicological Profile for Phenol. Retrieved from [Link]

-

Meunier, B., de Visser, S. P., & Shaik, S. (2004). Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. Chemical Reviews, 104(9), 3947-3980. [Link]

-

Waterman, K. C., & Adami, R. C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32. [Link]

-

Wang, Y., et al. (2020). Computational Biotransformation Profile of Emerging Phenolic Pollutants by Cytochromes P450: Phenol-Coupling Mechanism. Environmental Science & Technology, 54(15), 9476–9485. [Link]

-

Li, X., et al. (2014). Determination of catalytic oxidation products of phenol by RP-HPLC. Journal of Chromatographic Science, 52(8), 818-822. [Link]

-

Waterman, K. C., et al. (2002). Stabilization of pharmaceuticals to oxidative degradation. PubMed. [Link]

-

Procter, Z. S., et al. (2023). A Fenton Approach to Aromatic Radical Cations and Diarylmethane Synthesis. The Journal of Organic Chemistry, 88(21), 15269–15279. [Link]

-

Kurata, T., et al. (1991). Mechanism of aromatic hydroxylation in the Fenton and related reactions. One-electron oxidation and the NIH shift. Journal of the American Chemical Society, 113(25), 9672–9677. [Link]

-

Baki, G., & Alexander, K. S. (2015). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 7(4), 332-350. [Link]

- Compton, R. G., & Davis, J. (2005). Detection of phenols.

-

da Silva, J. A., et al. (2018). Fenton-like oxidation of small aromatic acids from biomass burning in atmospheric water and in the absence of light: Identification of intermediates and reaction pathways. Chemosphere, 209, 511-519. [Link]

-

Song, Z., et al. (2014). Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate. Environmental Science & Technology, 48(18), 10761-10769. [Link]

-

Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Song, Z., et al. (2014). Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. Environmental Science & Technology, 48(18), 10761-10769. [Link]

-

Procter, Z. S., et al. (2023). A Fenton Approach to Aromatic Radical Cations and Diarylmethane Synthesis. National Institutes of Health. [Link]

-

Sousa, J. C., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts, 11(11), 1334. [Link]

-

Liu, G., et al. (2017). Enhanced degradation of gaseous benzene by a Fenton reaction. RSC Advances, 7(5), 2736-2743. [Link]

-

Sharma, M. C. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Song, Z., et al. (2014). Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. ResearchGate. [Link]

-

Singh, S., & Kumar, V. (2013). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(9), 948-953. [Link]

-

Huynh-Ba, K. (2013). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 37(8). [Link]

-

Reynolds, D. W., et al. (2002). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology, 26(2), 48-56. [Link]

-

U.S. Environmental Protection Agency. (1984). Method 604: Phenols. [Link]

-

Guengerich, F. P. (2008). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Chemical Biology, 3(4), 194-204. [Link]

-

Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7(1), 18-28. [Link]

-

Grobe, N., et al. (2009). Mammalian Cytochrome P450 Enzymes Catalyze the Phenol-coupling Step in Endogenous Morphine Biosynthesis. Journal of Biological Chemistry, 284(36), 24425–24431. [Link]

-

Guengerich, F. P. (2007). Unusual Cytochrome P450 Enzymes and Reactions. Current Drug Metabolism, 8(1), 3-11. [Link]

-

Jevric, M., et al. (2024). Synthesis of polycyclic aromatic quinones by continuous flow electrochemical oxidation: anodic methoxylation of polycyclic aromatic phenols (PAPs). Beilstein Journal of Organic Chemistry, 20, 153-162. [Link]

-

Thiruvengetam, P., et al. (2020). Plausible mechanism for the oxidation of 4‐methoxybenzyl alcohol to corresponding 4‐methoxybenzaldehyde (Part A) and 4‐methoxybenzoic acid (Part B) catalyzed by Mo2. ResearchGate. [Link]

-

Kumar, A., et al. (2020). Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation. Catalysts, 10(7), 748. [Link]

-

Wang, J., & Wang, S. (2021). A comprehensive kinetic model for phenol oxidation in seven advanced oxidation processes and considering the effects of halides and carbonate. Water Research, 209, 117897. [Link]

-

Kawai, S., et al. (1989). Oxidation of Methoxylated Benzyl Alcohols by Laccase of Coriolus versicolor in the Presence of Syringaldehyde. Wood research : bulletin of the Wood Research Institute Kyoto University, 76, 10-16. [Link]

-

Khan Academy. (n.d.). Bromination of Phenols. [Link]

-

Hewgill, F. R. (1962). Oxidation of alkoxy-phenols. Part I. 4-Methoxy-3-t-butylphenol. Journal of the Chemical Society, 4987. [Link]

Sources

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Stabilization of pharmaceuticals to oxidative degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. researchgate.net [researchgate.net]

- 11. courses.washington.edu [courses.washington.edu]

- 12. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. rjptonline.org [rjptonline.org]

- 16. pharmtech.com [pharmtech.com]

Validation & Comparative

A Technical Guide to the Comparative In Vitro Toxicity of Hydroxylated Polybrominated Diphenyl Ether (OH-PBDE) Metabolites and Their Biphenyl Analogs

Introduction

Polybrominated diphenyl ethers (PBDEs) are a class of legacy flame retardants that, despite phased-out production, remain ubiquitous environmental contaminants due to their persistence and bioaccumulative nature.[1] The primary toxicological concern stems not only from the parent compounds but also from their metabolic byproducts, particularly hydroxylated metabolites (OH-PBDEs).[2] Cytochrome P450-mediated metabolism can convert PBDEs into these more polar and often more biologically active forms.[3] It has been demonstrated that OH-PBDEs can exhibit greater potency than their parent congeners in disrupting endocrine pathways and inducing neurotoxicity.[4][5]

Structurally similar to PBDEs are the polybrominated biphenyls (PBBs), another class of brominated flame retardants with a history of environmental contamination and documented toxicity.[6] Like PBDEs, PBBs can undergo metabolic hydroxylation.[7] This raises a critical toxicological question: how does the toxicity of a hydroxylated PBB analog compare to that of a well-studied OH-PBDE? The key structural difference is the absence of a flexible ether bridge in the PBB backbone, which may alter the molecule's conformational freedom, receptor binding affinity, and overall toxic potential.

This guide presents a comprehensive framework for the direct, side-by-side comparison of the in vitro toxicity of a representative OH-PBDE metabolite and a structurally analogous hydroxylated/methoxylated polybrominated biphenyl (referred to herein as a 'biphenylol analog'). As specific toxicological data for many such biphenylol analogs are scarce, this document is designed to serve as a practical roadmap for researchers. It provides the scientific rationale and detailed experimental protocols necessary to generate robust, comparable data on key toxicological mechanisms, including cytotoxicity, mitochondrial dysfunction, oxidative stress, and neurotoxicity.

Structural and Mechanistic Rationale for Comparison

The compounds of interest share brominated phenolic structures, a motif known to interact with various biological targets. The comparison focuses on 6-OH-BDE-47, a prominent and toxic metabolite of BDE-47, and a hypothetical but representative biphenylol analog, dibromomethoxybiphenylol.

-

Polybrominated Diphenyl Ether (PBDE) Metabolite: 6-OH-BDE-47 is a well-characterized metabolite of BDE-47. Its phenolic hydroxyl group increases its structural similarity to thyroid hormones, contributing to its endocrine-disrupting effects.[4]

-

Polybrominated Biphenyl (PBB) Analog: The term This compound describes a hydroxylated and methoxylated polybrominated biphenyl. The absence of the ether linkage, compared to OH-PBDEs, results in a more rigid structure, which is a critical factor in its interaction with cellular receptors like the aryl hydrocarbon (Ah) receptor.[8][9]

The primary hypothesis is that both compounds, due to their shared chemical features, will induce toxicity through overlapping mechanisms, primarily involving mitochondrial impairment and the subsequent generation of reactive oxygen species (ROS).[1]

Experimental Framework for Comparative Toxicity Assessment

A tiered, mechanistic approach is essential for a comprehensive comparison. This framework begins with baseline cytotoxicity assessment and progresses to specific assays targeting key cellular events. Human cell lines, such as the HepG2 hepatocarcinoma line (for general metabolism and toxicity) and the SH-SY5Y neuroblastoma line (for neurotoxicity), are recommended as they provide human-relevant data and are well-established models for in vitro toxicology.[10]

Tier 1: Baseline Cytotoxicity Assessment

Causality Behind Experimental Choice: The initial step is to establish the concentration range over which each compound exerts cytotoxic effects. This provides a benchmark (IC50 value) for general toxicity and informs the selection of sub-lethal concentrations for subsequent mechanistic assays. The Neutral Red Uptake (NRU) assay is chosen as it is a validated, robust method that measures the viability of cells based on lysosomal integrity, a sensitive indicator of cellular stress.

Protocol 1: Neutral Red Uptake (NRU) Cytotoxicity Assay (Adapted from OECD TG 432)

-

Cell Seeding: Seed HepG2 or SH-SY5Y cells into a 96-well, clear-bottom microplate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare stock solutions of 6-OH-BDE-47 and the biphenylol analog in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., 0.1 µM to 100 µM) in culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

-

Exposure: Remove the seeding medium from the cells and add 100 µL of the compound dilutions (including a vehicle control with 0.5% DMSO) to the respective wells. Incubate for 24 hours.

-

Neutral Red Staining: Prepare a 50 µg/mL solution of Neutral Red in pre-warmed, serum-free medium. Remove the treatment medium from the wells, wash once with 150 µL of phosphate-buffered saline (PBS), and add 100 µL of the Neutral Red solution to each well. Incubate for 3 hours at 37°C.

-

Dye Extraction: Remove the staining solution, and wash the cells gently with 150 µL of PBS. Add 150 µL of destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well.

-

Quantification: Place the plate on a shaker for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of the response) for each compound using non-linear regression analysis.

Tier 2: Mechanistic Toxicity Assays

These assays should be conducted at sub-lethal concentrations (e.g., IC10 and IC25) determined from the Tier 1 assessment to ensure that observed effects are due to specific mechanisms rather than overt cell death.

Causality Behind Experimental Choice: Mitochondria are primary targets for many xenobiotics.[1] PBDEs are known to disrupt the mitochondrial membrane potential and inhibit the electron transport chain, leading to ATP depletion and oxidative stress. The Agilent Seahorse XF Mito Stress Test provides a real-time, functional assessment of mitochondrial respiration by measuring the oxygen consumption rate (OCR), offering deep mechanistic insight into how these compounds affect cellular bioenergetics.

Protocol 2: Seahorse XF Mito Stress Test

-